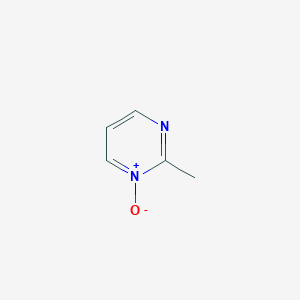
2-Methylpyrimidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyrimidine 1-oxide is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C₆H₇NO
- Molecular Weight : 109.13 g/mol
- CAS Number : 931-19-1
- Melting Point : 41-45 °C
- Boiling Point : 261 °C
Pharmaceutical Applications
2-Methylpyridine 1-oxide is recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are often utilized in drug development due to their biological activity.
Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated the utility of 2-methylpyridine N-oxide in synthesizing antimicrobial agents. For instance, derivatives of this compound have shown significant activity against various bacterial strains, making them potential candidates for new antibiotic formulations .
Agrochemical Applications
The compound is also significant in the agrochemical sector, where it serves as a precursor for the synthesis of herbicides and pesticides.
Case Study: Herbicide Development
A study highlighted the synthesis of novel herbicides derived from 2-methylpyridine N-oxide, which exhibited enhanced efficacy against specific weed species while minimizing environmental impact. The structure-activity relationship (SAR) analysis indicated that modifications to the N-oxide functionality improved herbicidal activity .
Material Science Applications
In material sciences, 2-methylpyridine N-oxide is employed in the development of polymers and as a building block for advanced materials.
Case Study: Polymer Synthesis
The compound has been utilized in synthesizing functional polymers that exhibit desirable properties such as thermal stability and chemical resistance. Research indicates that incorporating 2-methylpyridine N-oxide into polymer matrices enhances their mechanical properties and thermal performance .
Table of Applications
Propriétés
Numéro CAS |
17759-05-6 |
|---|---|
Formule moléculaire |
C5H6N2O |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
2-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O/c1-5-6-3-2-4-7(5)8/h2-4H,1H3 |
Clé InChI |
MYMAJXSTADRYOZ-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC=[N+]1[O-] |
SMILES canonique |
CC1=NC=CC=[N+]1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















